9H-Purine, 9-butyl- 9H-Purine, 9-butyl-
Brand Name: Vulcanchem
CAS No.: 6943-34-6
VCID: VC15989636
InChI: InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

9H-Purine, 9-butyl-

CAS No.: 6943-34-6

Cat. No.: VC15989636

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

9H-Purine, 9-butyl- - 6943-34-6

Specification

CAS No. 6943-34-6
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 9-butylpurine
Standard InChI InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3
Standard InChI Key KXLZDRFOELIMKK-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=NC2=CN=CN=C21

Introduction

Chemical Structure and Physicochemical Properties

The 9H-purine, 9-butyl- derivatives share a common purine backbone substituted with a butyl group at the nitrogen atom in the 9-position. Variations in additional substituents significantly influence their molecular properties:

  • 9-Butyl-6-(octylthio)-9H-purine (CAS 15923-50-9) features an octylthio group at position 6, resulting in a molecular formula of C₁₇H₂₈N₄S and a molecular weight of 320.496 g/mol. Its density is 1.11 g/cm³, with a boiling point of 467.2°C and a flash point of 236.4°C .

  • 9-Butyl-6-mercaptopurine (CAS 6165-01-1) contains a thiol group at position 6, yielding a molecular formula of C₉H₁₂N₄S and a lower molecular weight of 208.31 g/mol. This compound exhibits a vapor pressure of 6.62×10⁻⁹ mmHg at 25°C and a logP value of 5.079, indicating high lipophilicity .

  • 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (DrugBank DB03899) incorporates a 4-methoxybenzyl group at position 8 and an amine at position 6. Its molecular formula is C₁₇H₂₁N₅O, with a molecular weight of 311.38 g/mol .

Table 1: Comparative Physicochemical Properties of Selected 9-Butyl-Purine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)LogP
9-Butyl-6-(octylthio)-9H-purineC₁₇H₂₈N₄S320.4961.11467.25.079
9-Butyl-6-mercaptopurineC₉H₁₂N₄S208.31N/AN/A5.079
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amineC₁₇H₂₁N₅O311.38N/AN/AN/A

The octylthio derivative’s higher molecular weight and boiling point compared to the thiol-containing analog reflect the influence of the longer alkyl chain on intermolecular interactions .

Synthetic Methodologies

The synthesis of 9-butyl-purine derivatives often involves multi-step organic reactions, with recent advances emphasizing one-pot strategies to improve efficiency. A metal-free oxidative coupling method reported by Nature enables the synthesis of tri-substituted purines through Schiff base formation and annulation in the presence of N,N-dimethylamides . This approach allows combinatorial diversification by varying alkoxides and amides, potentially applicable to 9-butyl-purine synthesis.

For industrial-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize yields. Purification typically involves chromatography and crystallization, critical for isolating compounds like 9-butyl-6-(octylthio)-9H-purine, which requires precise separation due to its hydrophobic nature .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity in 9-butyl-purines include:

  • Position 6 Substitutions: Thiol (e.g., 9-butyl-6-mercaptopurine) and alkylthio groups (e.g., octylthio) modulate electron density and hydrogen-bonding capacity, affecting interactions with enzymatic targets .

  • Position 8 Modifications: Bulky substituents like the 4-methoxybenzyl group in DB03899 may sterically hinder binding to off-target proteins, improving selectivity .

  • Butyl Chain Length: The four-carbon butyl group balances lipophilicity and solubility, though longer chains (e.g., octylthio) risk compromising aqueous solubility .

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and a lack of in vivo efficacy studies. Future research should prioritize:

  • Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) parameters for lead compounds.

  • Target Identification: Elucidating molecular targets using proteomics and crystallography.

  • Analog Optimization: Exploring shorter alkyl chains or polar substituents to mitigate toxicity while retaining activity.

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